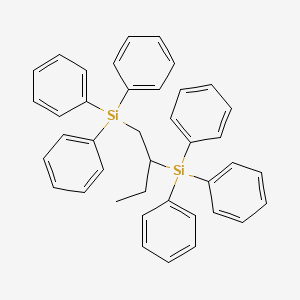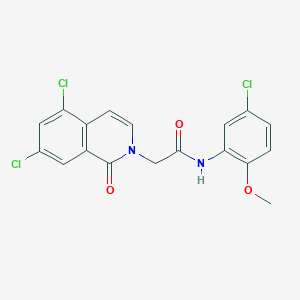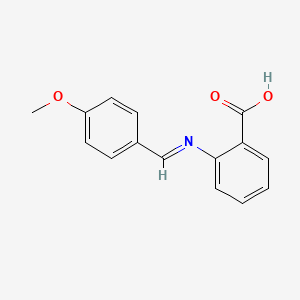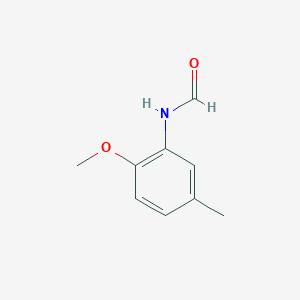
Diethyl 2-(3,5-di-t-butyl-4-hydroxybenzylidene)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-di-tert-butyl-4-hydroxy-benzylidene)-malonic acid diethyl ester is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene group substituted with tert-butyl groups and a hydroxy group, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-di-tert-butyl-4-hydroxy-benzylidene)-malonic acid diethyl ester typically involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with diethyl malonate. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the benzylidene linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(3,5-di-tert-butyl-4-hydroxy-benzylidene)-malonic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The benzylidene group can be reduced to yield the corresponding dihydro derivative.
Substitution: The tert-butyl groups can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzylidene malonic acid esters.
科学的研究の応用
2-(3,5-di-tert-butyl-4-hydroxy-benzylidene)-malonic acid diethyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxy group.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3,5-di-tert-butyl-4-hydroxy-benzylidene)-malonic acid diethyl ester is largely dependent on its structural features. The hydroxy group can participate in hydrogen bonding and redox reactions, while the benzylidene group can interact with various molecular targets. These interactions can modulate biological pathways and influence the compound’s overall activity.
類似化合物との比較
Similar Compounds
3,5-di-tert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
3,5-di-tert-butyl-4-hydroxybenzoic acid: Shares similar structural features but lacks the benzylidene and malonic ester groups.
2-(3,5-di-tert-butyl-4-hydroxyphenyl)methylene-4-cyclopentene-1,3-dione: Another compound with a similar benzylidene structure.
Uniqueness
2-(3,5-di-tert-butyl-4-hydroxy-benzylidene)-malonic acid diethyl ester is unique due to the combination of its benzylidene, hydroxy, and malonic ester groups
特性
CAS番号 |
22014-02-4 |
|---|---|
分子式 |
C22H32O5 |
分子量 |
376.5 g/mol |
IUPAC名 |
diethyl 2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C22H32O5/c1-9-26-19(24)15(20(25)27-10-2)11-14-12-16(21(3,4)5)18(23)17(13-14)22(6,7)8/h11-13,23H,9-10H2,1-8H3 |
InChIキー |
CZCRNTZQHFDOBY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Bromo-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11959488.png)
![N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide](/img/structure/B11959501.png)









![1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methylideneamino]methanimine](/img/structure/B11959547.png)


